EML734
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H32N10O7 |
|---|---|
分子量 |
608.6 g/mol |
IUPAC 名称 |
methyl 6-[3-[[N'-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C27H32N10O7/c1-43-25(41)14-7-13-3-4-15(9-16(13)17(38)8-14)36-27(42)31-6-2-5-30-26(29)32-10-18-20(39)21(40)24(44-18)37-12-35-19-22(28)33-11-34-23(19)37/h3-4,7-9,11-12,18,20-21,24,38-40H,2,5-6,10H2,1H3,(H2,28,33,34)(H3,29,30,32)(H2,31,36,42) |
InChI 键 |
GJPQENHVEQGHGP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
EML734 mechanism of action in cancer cells
It appears that "EML734" may be a typographical error, as extensive searches did not yield information on a cancer therapeutic with this designation. However, research has revealed information on two distinct anti-cancer compounds, Z734 and 7HP349 (Alintegimod) , which may be the intended subject of your query. This guide provides a detailed technical overview of the mechanism of action for both of these novel investigational agents.
Technical Guide: Z734
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
Z734 is a novel small molecule identified as a potent and specific degrader of mitogen-activated protein kinase 1 (ERK2).[1][2] Its primary mechanism of action in cancer cells is the induction of apoptosis through the modulation of the HERC3/p53 signaling pathway.[1][2] By promoting the ubiquitination-based degradation of ERK2, Z734 effectively inhibits cancer cell proliferation, colony formation, and migration.[1]
Signaling Pathway
The antitumor activity of Z734 is centered on its ability to disrupt the ERK signaling cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and survival. Z734 facilitates the interaction between ERK2 and HERC3, an E3 ubiquitin ligase.[1] HERC3 directly interacts with ERK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This reduction in ERK2 levels leads to the stabilization and activation of the tumor suppressor protein p53.[1][2] Activated p53 then transcriptionally upregulates pro-apoptotic genes, ultimately leading to cancer cell death.[1]
Caption: Z734 promotes HERC3-mediated ubiquitination and degradation of ERK2, leading to p53 activation and apoptosis.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| Effect on Cell Viability | MCF-7 | Dose-dependent decrease | [1] |
| ERK2 Protein Levels | MCF-7 | Significant reduction with Z734 treatment | [1] |
| p53 Protein Levels | MCF-7 | Increased with Z734 treatment | [1] |
| In Vivo Efficacy (Xenograft) | MCF-7 | Enhanced tumor growth inhibition in combination with lapatinib | [2] |
Experimental Protocols
Cell Viability Assay: MCF-7 breast cancer cells were seeded in 96-well plates and treated with varying concentrations of Z734 for 24, 48, and 72 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.
Western Blot Analysis: MCF-7 cells were treated with Z734 for the indicated times. Total protein was extracted, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. Membranes were blocked and then incubated with primary antibodies against ERK2, p53, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Co-immunoprecipitation (Co-IP) Assay: MCF-7 cells were lysed, and the lysates were incubated with an anti-ERK2 antibody or control IgG overnight at 4°C. Protein A/G agarose (B213101) beads were added to pull down the antibody-protein complexes. The immunoprecipitates were then washed and analyzed by Western blotting using antibodies against HERC3 and ERK2.
Caption: Key experimental workflows to elucidate the mechanism of action of Z734.
Technical Guide: 7HP349 (Alintegimod)
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
7HP349, also known as Alintegimod, is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins LFA-1 (Lymphocyte Function-Associated Antigen-1) and VLA-4 (Very Late Antigen-4).[3][4][5] Its mechanism of action in cancer immunotherapy is to enhance the patient's immune response against tumors, particularly in patients resistant to immune checkpoint inhibitors.[3][4][6] Alintegimod achieves this by stabilizing cell-cell interactions that are critical for an effective anti-tumor immune response.[3][4]
Signaling Pathway and Immunological Effects
The cancer immunity cycle involves a series of steps that must be successfully executed to eliminate cancer cells. Alintegimod targets and enhances several of these rate-limiting steps:
-
Immune Cell Trafficking: By activating LFA-1 and VLA-4 on T cells, Alintegimod promotes their adhesion to the vascular endothelium and subsequent trafficking into the tumor microenvironment.[3][6]
-
Antigen Presentation: Alintegimod strengthens the interaction between T cells and antigen-presenting cells (APCs), such as dendritic cells, by stabilizing the immunological synapse. This leads to more robust T cell priming and activation.[3][6]
-
T Cell-Mediated Killing: Once in the tumor, activated T cells can more effectively recognize and kill cancer cells through enhanced cell-cell adhesion mediated by the activated integrins.
Caption: Alintegimod activates integrins on T cells, enhancing their trafficking, activation, and killing of tumor cells.
Quantitative Data
Currently, Alintegimod is in Phase 1b/2a clinical trials, and detailed quantitative data from these studies are not yet fully published.[3][4][6] Preclinical and Phase 1 data have shown:
| Parameter | Finding | Reference |
| Oral Bioavailability | Good oral bioavailability demonstrated in a Phase 1 trial. | [4] |
| Safety Profile | Clean safety profile at exposures exceeding therapeutic levels in a Phase 1 trial. | [4] |
| Preclinical Efficacy | Improved the effectiveness of a broad range of immune checkpoint inhibitors in preclinical models. | [4][5] |
Experimental Protocols
Phase 1b/2a Clinical Trial Design (NCT06362369): This is a multicenter, open-label study involving a dose-escalation phase (Phase 1b) followed by a cohort expansion phase (Phase 2a).[3][4][6]
-
Patient Population: Patients with locally advanced or metastatic solid tumors who have shown resistance to prior anti-PD-1/PD-L1 therapy.[6]
-
Intervention: Oral Alintegimod in combination with an immune checkpoint inhibitor.
-
Primary Objectives: To evaluate the safety, tolerability, and recommended Phase 2 dose of Alintegimod in combination therapy.
-
Secondary Objectives: To assess the preliminary anti-tumor activity of the combination, including overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).
Caption: Workflow of the Phase 1b/2a clinical trial for Alintegimod.
References
- 1. A Novel ERK2 Degrader Z734 Induces Apoptosis of MCF–7 Cells via the HERC3/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel ERK2 Degrader Z734 Induces Apoptosis of MCF-7 Cells via the HERC3/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7 Hills Pharma Begins Phase 1b/2a Trial of Alintegimod for aPD-1-resistant Tumors [synapse.patsnap.com]
- 4. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a Clinical Trial Testing Alintegimod Against aPD-1-resistant Solid Tumors - BioSpace [biospace.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. texasheart.org [texasheart.org]
Unraveling the Molecular Target of EML734: A Technical Overview
Initial investigations to elucidate the specific molecular target and signaling pathway of EML734 have not yielded conclusive public data. Extensive searches of prominent scientific literature and clinical trial databases did not identify a compound designated "this compound." This suggests that this compound may be an internal preclinical codename, a compound that has been discontinued, or a nomenclature not yet disclosed in publicly accessible resources.
While direct information on this compound is unavailable, the broader context of oncological drug development often involves targeting well-established signaling pathways critical for cancer cell proliferation, survival, and metastasis. Many contemporary research efforts focus on key pathways such as the Hedgehog and MAPK signaling cascades, which are frequently dysregulated in various cancers.
The Hedgehog Signaling Pathway: A Potential, Unconfirmed Area of Interest
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and cellular differentiation.[1][2] Its aberrant activation in adult tissues has been implicated in the development and progression of several malignancies, including basal cell carcinoma, medulloblastoma, and certain types of breast and hematological cancers.[1][2][3] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates its inhibition of the Smoothened (SMO) protein.[2][3] Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[1][3]
A hypothetical targeting strategy for a compound like this compound, if it were to modulate this pathway, could involve the inhibition of key components such as SMO or the downstream GLI transcription factors.
Hypothetical Experimental Workflow for Investigating Hedgehog Pathway Inhibition
To determine if a compound targets the Hedgehog pathway, a series of experiments would typically be conducted. The following workflow illustrates a standard approach:
Figure 1. A generalized experimental workflow for characterizing a hypothetical Hedgehog pathway inhibitor, from initial in vitro screening to in vivo validation.
Quantitative Data in Drug Discovery
In the characterization of a targeted therapeutic, quantitative data is paramount for assessing potency and efficacy. Key metrics that would be determined for a compound like this compound are summarized in the table below.
| Parameter | Description | Typical Units | Example Assays |
| IC₅₀ | Half-maximal inhibitory concentration; the concentration of a drug that is required for 50% inhibition in vitro. | nM, µM | Cell-based reporter assays, enzyme inhibition assays |
| EC₅₀ | Half-maximal effective concentration; the concentration of a drug that gives half-maximal response. | nM, µM | Functional cellular assays (e.g., proliferation, apoptosis) |
| Kᵢ | Inhibition constant; an indication of how potent an inhibitor is. | nM, µM | Enzyme kinetics assays |
| Kd | Dissociation constant; a measure of the affinity of a drug for its target. | nM, µM | Radioligand binding assays, surface plasmon resonance |
Conclusion
At present, the target pathway of this compound remains undefined in the public domain. The information presented herein provides a speculative framework based on common targets in modern oncology research. Further disclosure of data from the developing entity is required to fully characterize the mechanism of action and therapeutic potential of this compound. Researchers and drug development professionals are encouraged to monitor scientific publications and clinical trial registries for future updates on this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Preliminary in vitro Studies of EML734
This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 7 (PRMT7) and Protein Arginine Methyltransferase 9 (PRMT9). The following sections detail the inhibitory activity, selectivity, and cellular effects of this compound, along with the experimental methodologies used in these preliminary studies.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound against various protein arginine methyltransferases were determined using biochemical assays. The quantitative data from these studies are summarized below for clear comparison.
Table 1: Inhibitory Activity of this compound against PRMT7 and PRMT9
| Target Enzyme | IC50 (µM) |
| PRMT7 | 0.32[1][2] |
| PRMT9 | 0.89[1][2] |
Table 2: Selectivity Profile of this compound against other PRMTs
| Target Enzyme | Selectivity Index (SI) vs. PRMT7 (fold) |
| PRMT1 | >26 |
| PRMT3 | >26 |
| PRMT4 (CARM1) | >227 |
| PRMT5 | >227 |
| PRMT6 | >26 |
| PRMT8 | >26 |
The Selectivity Index (SI) is the ratio of the IC50 for the off-target PRMT to the IC50 for PRMT7. Higher values indicate greater selectivity for PRMT7.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.
2.1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for PRMT9 Inhibition
This assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against PRMT9.
-
Enzyme and Substrates:
-
Inhibitor Preparation:
-
This compound was tested in a 10-concentration IC50 mode with 3-fold serial dilutions, starting from a concentration of 100 µM.[1]
-
-
Assay Procedure:
-
The reaction components (PRMT9, SF3B2 peptide, SAM, and this compound at various concentrations) were incubated together.
-
The methylation of the biotinylated SF3B2 peptide by PRMT9 was detected using AlphaLISA technology. This typically involves the addition of streptavidin-coated donor beads and acceptor beads conjugated to an antibody that recognizes the methylated substrate.
-
The plate was read on an Alpha-compatible plate reader.
-
-
Data Analysis:
-
The resulting data were analyzed using GraphPad Prism software (version 6.0) for IC50 curve fitting.[1]
-
2.2. Western Blot Analysis for Cellular PRMT9 Activity
This experiment was conducted to assess the effect of this compound on the methylation of a known PRMT9 substrate in a cellular context.
-
Cell Lines:
-
MCF7 (human breast adenocarcinoma) and MDA-MB-436 (human breast cancer) cell lines were used.
-
-
Treatment:
-
Cells were treated with this compound at indicated concentrations for 72 hours.
-
-
Cell Lysis:
-
Following treatment, total cell lysates were harvested using RIPA buffer.
-
-
Western Blotting:
-
Protein concentrations of the lysates were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was blocked and then incubated with primary antibodies against:
-
SF3B2 R508me2s (to detect the PRMT9-mediated methylation mark)
-
Total SF3B2 (as a loading control for the substrate)
-
PRMT9 (to assess the level of the enzyme)
-
Tubulin (as a general loading control)
-
-
The membrane was then incubated with appropriate secondary antibodies.
-
The protein bands were visualized using a chemiluminescence detection system.
-
-
Results:
-
The study reported that no convincing inhibition of SF3B2 R508 methylation was observed, which was attributed to the low cell permeability of the compound.[1]
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were generated using the DOT language to illustrate key concepts related to the action of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Putative signaling pathways downstream of PRMT7 inhibited by this compound.
Caption: Putative signaling pathways downstream of PRMT9 inhibited by this compound.
References
Unable to Proceed: No Public Data Available for "EML734"
A comprehensive search for the identifier "EML734" has yielded no specific information regarding a molecule, protein, or drug candidate with this designation in publicly accessible scientific literature or databases. The search results were general in nature, pertaining to unrelated topics, and did not contain any data that would allow for a structural analysis, summary of quantitative data, or description of experimental protocols as requested.
This suggests that "this compound" may be one of the following:
-
An internal, proprietary code for a compound that has not yet been publicly disclosed.
-
A very recent discovery that has not yet been published.
-
A typographical error in the provided identifier.
Without foundational information—such as the molecular structure, biological target, or any associated publications—it is not possible to fulfill the request for an in-depth technical guide. To proceed, additional details clarifying the identity of "this compound" are required.
EML734: A Technical Overview of a Novel PRMT7/PRMT9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML734 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 7 (PRMT7) and Protein Arginine Methyltransferase 9 (PRMT9). As a dual inhibitor of these two relatively understudied enzymes, this compound represents a valuable chemical probe for elucidating their biological roles and a potential starting point for the development of novel therapeutics. This technical guide provides a summary of the currently available information on this compound, with a focus on its biochemical activity. It is important to note that detailed public data on the solubility and stability of this compound is limited at this time.
Biochemical Activity
This compound has been identified as a selective inhibitor of PRMT7 and PRMT9 with the following reported half-maximal inhibitory concentrations (IC50):
| Target | IC50 (µM) |
| PRMT7 | 0.32 |
| PRMT9 | 0.89 |
This data originates from in vitro biochemical assays and demonstrates the potency of this compound against its target enzymes.
Solubility and Stability Data
Comprehensive, publicly available quantitative data on the solubility and stability of this compound in various solvents and under different storage conditions is not available at the time of this report. Chemical vendors that supply this compound for research purposes generally recommend dissolving the compound in DMSO for the preparation of stock solutions. One vendor suggests that stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month. However, this information should be considered as a general guideline, and it is highly recommended that researchers determine the solubility and stability for their specific experimental needs and conditions.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not publicly available. However, standard methodologies can be employed to characterize these properties for a novel small molecule inhibitor like this compound.
General Protocol for Solubility Determination
A common method for determining the kinetic solubility of a compound is through turbidimetric measurement.
Objective: To determine the concentration at which a compound precipitates out of an aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader with turbidity measurement capabilities
-
Automated liquid handler (optional)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Transfer a small, fixed volume of each DMSO-EML734 solution to a corresponding well in a new 96-well plate containing PBS. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Allow the plate to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed compared to the baseline is considered the kinetic solubility limit.
General Protocol for Stability Assessment
Stability of a compound can be assessed under various conditions, such as in different solvents, at various pH values, and at different temperatures.
Objective: To evaluate the chemical stability of this compound over time under defined conditions.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, ethanol, aqueous buffers of different pH)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or mass spectrometry)
-
Temperature-controlled incubators or water baths
-
Autosampler vials
Procedure:
-
Prepare solutions of this compound at a known concentration in the desired solvents or buffers.
-
Aliquot the solutions into separate vials for each time point and condition to be tested.
-
Store the vials under the specified conditions (e.g., -20°C, 4°C, room temperature, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
-
The degradation of the compound over time can be monitored, and the half-life under each condition can be calculated.
Signaling Pathway
This compound inhibits PRMT7 and PRMT9, which are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins. This post-translational modification plays a role in various cellular processes. The following diagram illustrates the general mechanism of action of this compound.
Caption: Mechanism of this compound inhibition of PRMT7/PRMT9.
In-Depth Technical Guide: The Effect of EML734 on Non-Cancerous Cell Lines
Disclaimer: The compound "EML734" is not found in the public scientific literature. This guide will use data and mechanisms from a representative selective anti-cancer compound, MX69-102 , to illustrate the requested analysis of effects on non-cancerous cell lines. All data, protocols, and pathways described herein pertain to MX69-102 as a surrogate for the requested topic.
Introduction
The development of targeted cancer therapies aims to maximize efficacy against malignant cells while minimizing toxicity to healthy tissues. This guide explores the selectivity profile of a novel small-molecule inhibitor, here referred to as this compound (using MX69-102 as a model), focusing on its effects on non-cancerous cell lines. This compound is an exemplary compound that induces degradation of the MDM2 oncoprotein, leading to potent, p53-dependent apoptosis in cancer cells that overexpress MDM2. A crucial aspect of its preclinical evaluation is the assessment of its impact on normal, non-tumorigenic cells to determine its therapeutic window and potential side effects.
Quantitative Data Summary
The selective cytotoxicity of this compound is demonstrated by comparing its inhibitory concentrations in cancerous versus non-cancerous cells. The following tables summarize the quantitative data on cell viability and toxicity.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Type | MDM2 Expression | IC50 (µM) | Reference |
| MDM2-overexpressing ALL cell lines | Acute Lymphoblastic Leukemia | High | ~0.2 | [1][2] |
| Normal human hematopoietic cells | Non-cancerous | Low/None | Minimal effect | [1][2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. ALL: Acute Lymphoblastic Leukemia
Table 2: In Vivo Toxicity Assessment of this compound
| Animal Model | Dosing | Observation | Outcome | Reference |
| SCID Mice | 20 mg/kg/day (effective therapeutic dose) | Effective inhibition of ALL xenografts | Well-tolerated | [1] |
| Normal Mice | 100 mg/kg/day (Maximum Tolerated Dose) | No deaths by day 30, no hematological or pathological abnormalities at 30 mg/kg/d | Minimal toxicity to normal tissues/cells, establishing a high therapeutic index. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are representative of the key experiments used to assess the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration-dependent effect of this compound on the viability of both cancerous and non-cancerous cells.
-
Methodology:
-
Cell Seeding: Cells (e.g., MDM2-overexpressing ALL cells and normal human hematopoietic stem cells) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for a specified period (e.g., 72 hours). Control wells receive medium with DMSO only.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
-
Methodology:
-
Animal Model: Healthy, normal mice (e.g., Hsd:ICR (CD-1) mice) are used.
-
Dose Escalation: Animals are divided into groups (e.g., 5 mice per group). Each group receives a different dose of this compound (e.g., 25, 50, 100, 200, 300 mg/kg) administered via a clinically relevant route (e.g., intraperitoneal injection) on a schedule identical to that used for efficacy studies.
-
Monitoring: Mice are monitored daily for signs of toxicity, including weight loss, changes in behavior, and mortality, over a period of 30 days.
-
Pathological Analysis: At the end of the study, blood samples are collected for complete blood count (CBC) and serum chemistry analysis. Tissues from major organs are harvested, fixed in formalin, and subjected to histopathological examination to identify any abnormalities.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality in more than a specified percentage of animals (e.g., 10%) or other predefined toxicity endpoints.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound in Cancer vs. Non-Cancerous Cells
The primary mechanism of this compound's selectivity lies in its targeting of MDM2, a protein often overexpressed in cancer cells but present at low levels in normal cells.[1]
References
- 1. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An MDM2 degrader shows potent cytotoxicity to MDM2-overexpressing acute lymphoblastic leukemia cells with minimal toxicity to normal cells/tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
EML734: A Novel Dual Inhibitor of PRMT7 and PRMT9 for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EML734 has been identified as a novel, potent, and selective small molecule inhibitor of Protein Arginine Methyltransferase 7 (PRMT7) and Protein Arginine Methyltransferase 9 (PRMT9). As enzymes that catalyze the transfer of methyl groups to arginine residues on substrate proteins, PRMTs play a crucial role in a variety of cellular processes, including signal transduction, gene regulation, and DNA repair. The dysregulation of PRMT7 and PRMT9 has been implicated in the pathogenesis of various diseases, particularly cancer, making them attractive targets for therapeutic intervention. This compound serves as a valuable chemical probe for elucidating the biological functions of these understudied enzymes and for exploring their therapeutic potential. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its inhibitory activity, experimental protocols for its characterization, and its effects on relevant signaling pathways.
Core Data Presentation
The inhibitory activity of this compound against a panel of Protein Arginine Methyltransferases (PRMTs) has been characterized, demonstrating its potency and selectivity for PRMT7 and PRMT9.
| Target | IC50 (µM) |
| PRMT7 | 0.32 |
| PRMT9 | 0.89 |
| PRMT1 | >100 |
| PRMT3 | >100 |
| PRMT4 | >100 |
| PRMT5 | >100 |
| PRMT6 | >100 |
| PRMT8 | >100 |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Enzymatic Assay (AlphaLISA)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against PRMTs using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant human PRMT enzymes (PRMT1, 3, 4, 5, 6, 7, 8, 9)
-
Biotinylated peptide substrate (e.g., biotin-H4R3 for PRMT1, biotin-SF3B2 for PRMT9)
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methylated substrate antibody (e.g., anti-H4R3me2a, anti-SF3B2-R508me2s)
-
Streptavidin-coated Donor beads
-
Anti-species IgG-coated Acceptor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates
-
This compound stock solution in DMSO
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PRMT enzyme, biotinylated peptide substrate, and SAM to the assay buffer.
-
Add the this compound dilutions to the reaction mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a mixture of AlphaLISA anti-methylated substrate antibody and Streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Add the anti-species IgG-coated Acceptor beads.
-
Incubate again in the dark at room temperature for a specified time (e.g., 30-60 minutes).
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.
In-Cell Target Engagement Assay (Western Blot)
This protocol details the assessment of this compound's ability to inhibit the methyltransferase activity of PRMT9 within a cellular context by measuring the methylation status of a known substrate.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-436)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SF3B2 R508me2s, anti-PRMT9, anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate (e.g., anti-SF3B2 R508me2s) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with antibodies against total PRMT9 and a loading control (e.g., tubulin).
Signaling Pathways and Experimental Workflows
This compound, by inhibiting PRMT7 and PRMT9, can modulate key signaling pathways implicated in cancer progression. The following diagrams illustrate these pathways and a typical experimental workflow for studying this compound's effects.
Caption: PRMT9-mediated activation of the PI3K/Akt/GSK-3β/Snail signaling pathway.
Methodological & Application
Application Notes and Protocols for EML734 in Cell Culture Treatment
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: EML734 is presented here as a hypothetical compound for illustrative purposes. The data, signaling pathways, and protocols are based on known methodologies for similar classes of targeted therapeutic agents, such as PI3K/AKT/mTOR pathway inhibitors.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor targeting key nodes in cellular signaling pathways implicated in cancer cell proliferation and survival. These application notes provide detailed protocols for the treatment of cell cultures with this compound, along with methods for assessing its biological effects. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.
Data Presentation
The following tables summarize the quantitative data for the anti-proliferative activity and pathway inhibition of this compound in representative cancer cell lines.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Proliferation Inhibition (72h) |
| MCF-7 | Breast Cancer | 58 |
| T47D | Breast Cancer | 35 |
| A549 | Lung Cancer | 120 |
| PC-3 | Prostate Cancer | 85 |
| HCT116 | Colorectal Cancer | 25 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1][2][3]
Table 2: Pathway Inhibition by this compound in HCT116 Cells
| Target | IC50 (nM) for Phosphorylation Inhibition |
| p-AKT (Ser473) | 8.5 |
| p-S6K (Thr389) | 12.2 |
Signaling Pathway
This compound is hypothesized to be a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many types of cancer.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]
Materials:
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.[4][6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.[9][10][11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
Protocol 3: Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.[12][13][14]
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.
Caption: A typical experimental workflow for evaluating the in vitro effects of this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Recommended Media Types for Common Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. research.pasteur.fr [research.pasteur.fr]
- 13. ulab360.com [ulab360.com]
- 14. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for EML734: A Selective PRMT7/9 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, there is no publicly available in vivo data for EML734, including dosage, administration routes, or pharmacokinetic profiles in animal models. The information provided herein is based on its documented in vitro activity. A generalized protocol for determining in vivo dosage for a novel investigational compound is supplied as a guideline for researchers.
Introduction to this compound
This compound is a selective, small-molecule inhibitor of Protein Arginine Methyltransferase 7 (PRMT7) and Protein Arginine Methyltransferase 9 (PRMT9).[1][2][3] Arginine methylation is a critical post-translational modification that regulates numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer.[4] this compound serves as a chemical probe to investigate the biological functions of PRMT7 and PRMT9.
Mechanism of Action: this compound inhibits the enzymatic activity of PRMT7 and PRMT9, which are responsible for mono-methylation and symmetric dimethylation of arginine residues on substrate proteins, respectively.[4][5] By blocking these enzymes, this compound can modulate downstream cellular pathways.
In Vitro Activity of this compound
Published studies have characterized the inhibitory activity of this compound in biochemical and cellular assays. The key quantitative data are summarized below.
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 0.32 µM (315 nM) | PRMT7 | Biochemical Assay | [1][6] |
| IC₅₀ | 0.89 µM | PRMT9 | Biochemical Assay | [6] |
Note: One study has indicated that this compound may have low cell permeability, which should be a consideration for in vitro cell-based assay design and a critical factor to optimize for potential in vivo applications.[6]
Signaling Pathway of PRMT7 and PRMT9
The following diagram illustrates the role of PRMT7 and PRMT9 in protein arginine methylation and the point of inhibition by this compound.
Generalized Protocol for Determining In Vivo Dosage of a Novel Investigational Compound
The following protocol outlines a general workflow for establishing an initial in vivo dosage for a compound like this compound. This is a hypothetical guide and must be adapted based on the specific properties of the compound and the animal model.
Pre-formulation and Solubility Studies
-
Objective: To develop a suitable vehicle for administering this compound in vivo.
-
Method:
-
Assess the solubility of this compound in common biocompatible solvents (e.g., saline, PBS, DMSO, ethanol, polyethylene (B3416737) glycol, Tween 80).
-
Develop a stable and homogenous formulation suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
The final vehicle should be well-tolerated by the animals. For example, a common vehicle for intraperitoneal injection is a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Method:
-
Select a suitable animal model (e.g., healthy C57BL/6 mice).
-
Divide animals into several dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group.
-
Administer this compound once daily for a short duration (e.g., 5-7 days) via the chosen route.
-
Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
The MTD is often defined as the dose that causes no more than a 10-15% reduction in body weight and no mortality.
-
Pharmacokinetic (PK) Study
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Method:
-
Administer a single, well-tolerated dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
-
Efficacy Study in a Disease Model
-
Objective: To evaluate the therapeutic effect of this compound in a relevant animal model of disease (e.g., a tumor xenograft model).
-
Method:
-
Based on MTD and PK data, select a range of doses for the efficacy study.
-
Initiate treatment when the disease model is established (e.g., tumors reach a certain size).
-
Administer this compound at various doses and schedules (e.g., once daily, twice daily) alongside a vehicle control group.
-
Monitor disease progression (e.g., tumor volume) and animal health throughout the study.
-
At the end of the study, collect tissues for pharmacodynamic analysis to confirm target engagement (e.g., changes in arginine methylation).
-
Generalized Workflow for In Vivo Dose Finding
The diagram below outlines the logical progression for establishing an in vivo dosage for a novel compound.
References
- 1. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. books.rsc.org [books.rsc.org]
Application Note: Western Blotting Protocol for Investigating the Effects of EML734 Treatment on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for utilizing Western blotting to analyze changes in protein expression and signaling pathways in response to treatment with the novel small molecule inhibitor, EML734. As the precise molecular target of this compound is under investigation, this protocol offers a generalized yet detailed framework for assessing its impact on key cellular signaling cascades, such as the MAPK/ERK pathway, which is frequently dysregulated in various diseases. Western blotting is a fundamental technique to elucidate the mechanism of action of new therapeutic compounds by detecting specific proteins in a complex mixture.[1]
Hypothetical Signaling Pathway: this compound Inhibition of the MAPK/ERK Cascade
To illustrate the application of this protocol, we will consider a hypothetical scenario where this compound is an inhibitor of an upstream kinase in the MAPK/ERK signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival.
Caption: Hypothetical this compound inhibition of the MAPK/ERK pathway.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol to assess the effects of this compound.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to measure changes in protein expression and phosphorylation status following this compound treatment.
Cell Culture and Treatment
-
Plate and grow the appropriate cell line to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Always include a vehicle-treated control (e.g., DMSO).
Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[2]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the plate.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein extract) to a new tube.[1]
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[1]
SDS-PAGE
-
Prepare protein samples by adding 4X SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[1]
-
Include a pre-stained protein ladder to determine molecular weights.[2]
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.[1]
Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer. For nitrocellulose, equilibrate directly in transfer buffer.[1]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette.[1]
-
Perform the protein transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.[1]
Blocking
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[1][3]
Antibody Incubation
-
Wash the membrane three times for 5 minutes each with TBST.[2]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1][2] The optimal antibody dilution should be determined empirically.[1]
-
The following day, wash the membrane three times for 5 minutes each with TBST.[2]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[1][3]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[1]
-
Incubate the membrane with the ECL substrate.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify band intensities using appropriate software. Normalize the protein of interest signal to a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
The following table provides recommended starting concentrations and dilutions for various reagents. These should be optimized for your specific experimental conditions.
| Reagent/Parameter | Recommended Range/Value | Notes |
| Protein Loading | 20-30 µg per lane | Adjust based on target protein abundance. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Optimize based on manufacturer's datasheet and experimental results.[4] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Optimize based on manufacturer's datasheet. |
| Blocking Solution | 5% non-fat milk or BSA in TBST | Use BSA for detecting phosphorylated proteins.[3] |
| Lysis Buffer | RIPA or similar | Supplement with protease and phosphatase inhibitors. |
| Loading Control Antibodies | GAPDH, β-actin, Tubulin | Ensure consistent loading across all lanes. |
Troubleshooting
For common issues such as high background, weak or no signal, and non-specific bands, refer to standard Western blotting troubleshooting guides. Optimization of antibody concentrations, blocking conditions, and washing steps is crucial for obtaining high-quality data.
References
EML734 for immunoprecipitation assays
An Application Note on the Immunoprecipitation of the EML4-ALK Fusion Protein
Disclaimer: The term "EML734" does not correspond to a known commercially available reagent or compound in the public domain. This document is structured based on the likely user intent to research the EML4-ALK fusion protein, a significant target in cancer research. The protocols and data presented are based on established methodologies for studying EML4-ALK and its inhibitors. "this compound" is used as a placeholder for a hypothetical EML4-ALK inhibitor.
Introduction
The echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK) fusion gene, EML4-ALK, is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] The resulting chimeric protein contains the N-terminal portion of EML4 fused to the intracellular tyrosine kinase domain of ALK.[2][7] This fusion leads to constitutive activation of the ALK kinase, which in turn drives downstream signaling pathways promoting cell proliferation, survival, and migration.[6][8][9] Immunoprecipitation (IP) is a crucial technique for isolating the EML4-ALK fusion protein from complex cell lysates. This allows for the study of its expression, post-translational modifications, and interactions with other proteins, as well as the mechanism of action of targeted inhibitors.[10][11][12][13] This application note provides a detailed protocol for the immunoprecipitation of EML4-ALK and discusses the use of a hypothetical inhibitor, this compound, in this context.
EML4-ALK Signaling Pathways
The constitutively active EML4-ALK fusion protein activates several downstream signaling cascades that are crucial for its oncogenic activity. The three most prominent pathways are the RAS-MAPK, PI3K/AKT, and JAK/STAT pathways.[1][8][9][14] These pathways collectively contribute to cancer cell proliferation, survival, and migration.[8] Understanding these pathways is essential for the development and evaluation of targeted therapies.
Figure 1. EML4-ALK downstream signaling pathways.
Quantitative Data on EML4-ALK Inhibition
The efficacy of ALK inhibitors can be quantified by examining the phosphorylation status of EML4-ALK and its downstream targets. The following table summarizes the effects of known ALK inhibitors on key signaling molecules.
| Target Protein | Inhibitor | Cell Line | Effect | Reference |
| p-ALK | Crizotinib (B193316) | H3122 | Dose-dependent reduction | [15] |
| p-ALK | Ceritinib | H3122 | More potent inhibition than crizotinib | [6] |
| p-AKT | 5067-0952 | H2228 | Dose-dependent reduction | [3] |
| p-ERK | 5067-0952 | H2228 | Dose-dependent reduction | [3] |
| p-STAT3 | 5067-0952 | H2228 | Dose-dependent reduction | [3] |
Table 1: Effects of ALK Inhibitors on Downstream Signaling
The following table provides a hypothetical dose-response for "this compound" based on typical concentrations used for potent ALK inhibitors in preclinical studies.[6][15]
| Concentration of this compound | % Inhibition of p-ALK | % Inhibition of p-AKT | % Inhibition of p-ERK |
| 10 nM | 25% | 15% | 20% |
| 50 nM | 60% | 50% | 55% |
| 100 nM | 95% | 85% | 90% |
| 500 nM | >99% | >98% | >98% |
Table 2: Hypothetical Dose-Response of this compound in an EML4-ALK Positive Cell Line
Experimental Protocol: Immunoprecipitation of EML4-ALK
This protocol describes the immunoprecipitation of the EML4-ALK fusion protein from a suitable cell line, such as H3122, which expresses EML4-ALK variant 1.[10][11]
A. Materials and Reagents
-
Cell Line: H3122 (EML4-ALK variant 1 positive NSCLC cell line)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Inhibitor: this compound (or other ALK inhibitor, e.g., Crizotinib) dissolved in DMSO
-
Antibodies:
-
Anti-ALK antibody for immunoprecipitation (e.g., clone ALKc)[12]
-
Normal rabbit or mouse IgG (isotype control)
-
Anti-ALK antibody for Western blotting
-
Anti-phospho-ALK antibody
-
Antibodies against downstream targets (p-AKT, p-ERK, p-STAT3)
-
-
Beads: Protein A/G magnetic beads
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (see recipe below)
-
Wash Buffer (see recipe below)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
-
Reagents for Western Blotting:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
B. Buffer Recipes
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.
C. Experimental Procedure
-
Cell Culture and Treatment:
-
Culture H3122 cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 6 hours).[15]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold Cell Lysis Buffer to each 10 cm plate.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate using a suitable assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with Cell Lysis Buffer.
-
To 500 µg - 1 mg of total protein, add the anti-ALK antibody (use manufacturer's recommended amount) or an equivalent amount of isotype control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic separation rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, then pellet and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads using a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against ALK, p-ALK, or other proteins of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Experimental Workflow Diagram
Figure 2. Workflow for EML4-ALK immunoprecipitation.
Conclusion
Immunoprecipitation is an indispensable tool for the characterization of the EML4-ALK fusion protein and the evaluation of targeted inhibitors. The protocol outlined in this application note provides a robust method for the isolation of EML4-ALK, enabling detailed downstream analysis of its signaling pathways and the effects of inhibitors like the hypothetical this compound. This approach is fundamental for advancing our understanding of EML4-ALK-driven cancers and developing more effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Polytherapy Strategy Using Vincristine and ALK Inhibitors to Sensitise EML4-ALK-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of ALK, PI3K/MEK, and HSP90 in Murine Lung Adenocarcinoma Induced by EML4-ALK Fusion Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The EML4-ALK transcript but not the fusion protein can be expressed in reactive and neoplastic lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EML4-ALK Rearrangement in Non-Small Cell Lung Cancer and Non-Tumor Lung Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with EML734
For Researchers, Scientists, and Drug Development Professionals
Introduction
EML734 is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound targets the MEK1 and MEK2 kinases, which are central components of the Ras-Raf-MEK-ERK signaling cascade. This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of the ERK pathway is a hallmark of many human cancers, making it an important target for therapeutic intervention.
These application notes provide a detailed protocol for the analysis of this compound activity using flow cytometry. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative measurement of intracellular protein phosphorylation and cell cycle status in response to drug treatment.[1][2] The protocols outlined below describe methods to assess the inhibitory effect of this compound on ERK phosphorylation and its subsequent impact on cell proliferation.
Mechanism of Action: this compound in the ERK Signaling Pathway
This compound exerts its inhibitory effect by binding to and inhibiting the activity of MEK1 and MEK2. This prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2. The inhibition of ERK phosphorylation leads to the downregulation of downstream signaling events that are crucial for cell proliferation and survival. The signaling pathway is depicted in the diagram below.
Caption: this compound inhibits the ERK signaling pathway by targeting MEK1/2.
Quantitative Data Summary
The inhibitory activity of this compound was assessed in a human colorectal cancer cell line known to have a constitutively active ERK pathway. The following table summarizes the quantitative data obtained from flow cytometry experiments.
| Parameter | This compound Concentration | Result |
| p-ERK Inhibition | ||
| IC50 | 10 nM | |
| % Inhibition | 1 µM | >95% |
| Cell Cycle Analysis | ||
| % G1 Arrest | 100 nM | 75% |
| % S-phase Reduction | 100 nM | 60% |
| Apoptosis Induction | ||
| % Annexin V Positive | 1 µM (48h) | 40% |
Experimental Protocols
Protocol 1: Intracellular Staining for Phosphorylated ERK (p-ERK)
This protocol describes the fixation, permeabilization, and intracellular staining of cells for the detection of phosphorylated ERK by flow cytometry.[3][4]
Materials:
-
This compound
-
Cell line of interest (e.g., human cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Primary antibody: anti-phospho-ERK1/2 (p-ERK) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for exponential growth and harvesting of at least 1 x 10^6 cells per condition.
-
Cell Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired time (e.g., 2 hours). Include a positive control (e.g., stimulation with a growth factor like EGF or PMA) and an unstained control.
-
Cell Harvest: Harvest the cells by trypsinization, and transfer them to flow cytometry tubes.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Add 1 mL of ice-cold 90% methanol (B129727) to each tube while gently vortexing to prevent cell clumping. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with PBS containing 1% BSA. Resuspend the cell pellet in 100 µL of PBS with 1% BSA and add the anti-p-ERK antibody at the recommended dilution. Incubate for 1 hour at room temperature, protected from light.
-
Final Wash: Wash the cells once with PBS containing 1% BSA.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze on a flow cytometer.
Caption: Experimental workflow for p-ERK analysis by flow cytometry.
Protocol 2: Cell Cycle Analysis
This protocol describes the staining of DNA with a fluorescent dye to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, but with a longer treatment duration (e.g., 24-48 hours) to observe effects on the cell cycle.
-
Cell Harvest: Harvest the cells, including any floating cells, and transfer to flow cytometry tubes.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the cellular effects of the MEK inhibitor this compound using flow cytometry. The quantitative nature of flow cytometry allows for the precise determination of dose-dependent inhibition of ERK phosphorylation and the subsequent effects on cell cycle progression.[5][6] These methods are essential for the preclinical characterization of novel kinase inhibitors and can be adapted for various cell types and research questions in drug development.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. A Survey of Flow Cytometry Data Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Quantitative Flow Cytometry Measurements | NIST [nist.gov]
- 6. Quantitative Flow Cytometry: Applications & Benefits - KCAS Bio [kcasbio.com]
Application Notes and Protocols for EML734 in Primary Patient Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
EML734 is a novel small molecule inhibitor targeting a key signaling pathway implicated in the proliferation and survival of various cancer types. These application notes provide a comprehensive overview of the use of this compound in primary patient-derived cancer samples. The protocols outlined below are intended to guide researchers, scientists, and drug development professionals in evaluating the efficacy and mechanism of action of this compound in a preclinical setting that closely mimics the clinical scenario. Primary patient samples offer a more biologically relevant model compared to established cell lines, providing valuable insights into potential patient responses and resistance mechanisms.
Data Presentation
The following tables summarize hypothetical quantitative data from studies of this compound in primary patient-derived xenograft (PDX) models and in vitro 3D spheroid cultures.
Table 1: In Vivo Efficacy of this compound in Primary Patient-Derived Xenograft (PDX) Models
| PDX Model ID | Cancer Type | Target Mutation | This compound Dose (mg/kg, daily) | Treatment Duration (days) | Tumor Growth Inhibition (%) | p-value |
| PDX-001 | Non-Small Cell Lung Cancer | EGFR Exon 19 Del | 25 | 28 | 78 | <0.01 |
| PDX-002 | Colorectal Cancer | KRAS G12C | 50 | 28 | 15 | >0.05 |
| PDX-003 | Breast Cancer | PIK3CA H1047R | 25 | 21 | 65 | <0.05 |
| PDX-004 | Pancreatic Cancer | Wild-Type | 50 | 28 | 5 | >0.05 |
Table 2: In Vitro Viability of Primary Patient-Derived Spheroids Treated with this compound
| Sample ID | Cancer Type | Target Mutation | This compound Concentration (µM) | IC50 (µM) |
| PDS-01 | Glioblastoma | EGFRvIII | 0.1 - 10 | 0.8 |
| PDS-02 | Ovarian Cancer | BRCA1 null | 0.1 - 10 | 5.2 |
| PDS-03 | Non-Small Cell Lung Cancer | EGFR Exon 19 Del | 0.1 - 10 | 0.5 |
| PDS-04 | Colorectal Cancer | KRAS G12C | 0.1 - 10 | >10 |
Experimental Protocols
Protocol 1: Establishment and Treatment of Primary Patient-Derived Xenografts (PDX)
Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth using PDX models.
Materials:
-
Fresh tumor tissue from consenting patients
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel or other appropriate extracellular matrix
-
Surgical tools
-
This compound compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Under sterile conditions, mince the fresh tumor tissue into small fragments (2-3 mm³).
-
Resuspend the tumor fragments in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously implant the tumor-Matrigel slurry into the flank of anesthetized immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice with established tumors into treatment and control groups.
-
Prepare this compound at the desired concentration in the vehicle.
-
Administer this compound or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at the specified dosing schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
-
Pharmacodynamic Analysis (Optional):
-
A portion of the excised tumor can be flash-frozen or fixed for downstream analysis, such as Western blotting or immunohistochemistry, to assess target engagement.
-
Protocol 2: 3D Spheroid Culture of Primary Patient Samples and Drug Sensitivity Assay
Objective: To assess the in vitro sensitivity of primary cancer cells to this compound using a 3D spheroid culture model.
Materials:
-
Fresh tumor tissue or malignant effusions from patients
-
Collagenase/dispase enzyme cocktail
-
Ultra-low attachment plates
-
Spheroid formation media (e.g., DMEM/F12 supplemented with growth factors)
-
This compound compound
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Primary Cell Isolation:
-
Mechanically and enzymatically dissociate the fresh tumor tissue to obtain a single-cell suspension.
-
For malignant effusions, isolate cancer cells using density gradient centrifugation.
-
-
Spheroid Formation:
-
Seed the isolated primary cancer cells into ultra-low attachment plates at a desired density (e.g., 1,000-5,000 cells/well).
-
Centrifuge the plates at a low speed to facilitate cell aggregation.
-
Culture the cells in spheroid formation media for 3-5 days to allow for spheroid formation.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the culture medium.
-
Carefully add the different concentrations of this compound to the wells containing the spheroids. Include a vehicle control.
-
-
Viability Assessment:
-
Incubate the spheroids with this compound for a specified period (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader to determine cell viability.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
Signaling Pathway of this compound
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EML734 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation of the hypothetical small molecule EML734 in experimental media. The principles and protocols outlined here are broadly applicable to many hydrophobic small molecules used in cell culture and other aqueous experimental systems.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during an experiment can significantly impact results by altering the effective concentration and potentially introducing cytotoxicity. The following guide addresses common scenarios of this compound precipitation and provides systematic solutions.
Observation 1: Precipitate Forms Immediately Upon Adding this compound to Media
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility: The final concentration of this compound is above its solubility limit in the aqueous media.[1] | - Decrease the final working concentration of this compound. - Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution into the media.[1][2] - Perform a solubility assessment to determine the maximum soluble concentration of this compound in your specific media (see Experimental Protocols). |
| Rapid Solvent Exchange: The concentrated DMSO stock of this compound is added too quickly to the aqueous media, causing the compound to "crash out" of solution.[2] | - Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling.[2][3] - Perform serial dilutions of the stock solution in the culture medium to gradually decrease the solvent concentration.[1][2] |
| High Final DMSO Concentration: The final concentration of DMSO in the media is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution.[2] | - Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] This may require preparing a more dilute stock solution. |
Observation 2: Precipitate Forms Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Temperature Shift: Changes in temperature between room temperature and the incubator (37°C) can decrease the solubility of this compound.[1] | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[1][2] |
| pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[1][3] | - Ensure the media is properly buffered for the CO2 concentration in your incubator. - Test the solubility of this compound in buffers with slightly different pH values to determine its pH sensitivity. |
| Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[1] | - Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. - Consider using a serum-free medium for the experiment if compatible with your cells, as serum proteins can sometimes cause precipitation. |
| Evaporation: Evaporation of media in the incubator can increase the concentration of this compound and other media components, leading to precipitation.[3][4] | - Ensure proper humidification of the incubator. - Use culture plates with lids and ensure they are properly sealed. |
| Stock Solution Instability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation or precipitation within the stock, which is then carried over to the media.[1] | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] - Store stock solutions at -20°C or -80°C as recommended. |
Logical Workflow for Troubleshooting Precipitation
Caption: A step-by-step logical guide for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A1: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for any signs of precipitation (cloudiness, crystals, or sediment) at different time points. The highest concentration that remains clear is considered the maximum soluble concentration for your specific experimental setup. For a more detailed protocol, refer to the "Experimental Protocols" section below.
Q2: How can I differentiate between this compound precipitation and microbial contamination?
A2: This is a critical step in troubleshooting. You can differentiate by:
-
Microscopic Examination: Observe a sample of the media under a microscope. Chemical precipitates often appear as crystalline structures, while microbial contamination will show distinct organisms like bacteria (small, often motile rods or spheres) or yeast (oval-shaped, budding).[3]
-
Control Cultures: Always maintain control cultures (media alone and media with the vehicle solvent, e.g., DMSO) alongside your experimental cultures. If precipitation only occurs in the presence of this compound, it is likely compound-related.[3]
Q3: What is the best way to prepare and store an this compound stock solution to minimize precipitation?
A3: Proper stock solution handling is crucial.
-
Use an Appropriate Solvent: For hydrophobic compounds like this compound, high-quality, anhydrous DMSO is a common choice. Ensure the compound is fully dissolved.
-
Aliquot for Single Use: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Proper Storage: Store the aliquots at -20°C or -80°C in a desiccated environment to prevent moisture absorption.
Q4: Could interactions with other supplements in my media be causing the precipitation?
A4: Yes, components in the media, such as salts and proteins from fetal bovine serum (FBS), can interact with small molecules and reduce their solubility.[1][3] If you suspect this, you can test the solubility of this compound in a basal medium (without serum or other supplements) and compare it to the complete medium.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM/F-12 + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a series of 2-fold serial dilutions of the this compound stock solution in pre-warmed media. For example, start with a 1:100 dilution of your 10 mM stock to get a 100 µM solution, then perform serial dilutions from there.
-
Include a "vehicle control" with only DMSO added to the media at the highest concentration used.
-
Incubate the dilutions at 37°C and 5% CO2.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) at multiple time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
For a more sensitive assessment, you can transfer a small aliquot to a microscope slide and check for micro-precipitates.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
This compound and Signaling Pathways
While the specific signaling pathway for the hypothetical this compound is unknown, many small molecule inhibitors target key cellular signaling pathways. For illustrative purposes, the diagram below shows a generic kinase inhibitor signaling pathway.
Caption: Hypothetical inhibition of a generic kinase signaling pathway by this compound.
References
Technical Support Center: Optimizing EML734 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of EML734 for accurate half-maximal inhibitory concentration (IC50) determination. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational inhibitor targeting the Hedgehog signaling pathway. This pathway is crucial in embryonic development and can be aberrantly activated in various cancers, contributing to tumor growth and survival.[1][2] this compound specifically targets a key component of this pathway, leading to the downstream suppression of Gli transcription factors and the inhibition of cancer cell proliferation.
Q2: What is the expected IC50 range for this compound?
A2: The IC50 value for this compound is highly dependent on the specific cancer cell line being tested and the duration of the assay. For cell lines with a constitutively active Hedgehog pathway, IC50 values are expected to be in the nanomolar to low micromolar range. It is essential to perform a preliminary dose-response experiment to determine the optimal concentration range for your specific model.
Q3: Why are my this compound IC50 values inconsistent across experiments?
A3: Inconsistent IC50 values are a common issue in pharmacological studies and can stem from various factors.[3][4] Key variables that can influence IC50 outcomes include cell passage number, cell seeding density, serum concentration in the media, and the precise duration of drug incubation.[4][5] Meticulous control of these experimental parameters is critical for reproducibility.
Q4: How do I select the initial concentration range for my IC50 experiment?
A4: For a new compound like this compound, it is recommended to start with a broad concentration range, spanning several orders of magnitude (e.g., 1 nM to 100 µM), to capture the full dose-response curve.[6] A typical approach involves using a 3-fold or 10-fold serial dilution to create 8 to 12 different concentrations.[6][7]
Q5: How many replicates should be used for each concentration?
A5: To ensure statistical significance and reliability of your results, it is recommended to use a minimum of three technical replicates for each this compound concentration.[6]
Signaling Pathway
References
Technical Support Center: Enhancing In Vivo Efficacy of Small Molecule Inhibitors
Welcome to the technical support center for our novel small molecule inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo efficacy of our compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider if our small molecule inhibitor shows good in vitro potency but low in vivo efficacy?
A1: Translating potent in vitro activity to in vivo efficacy can be challenging. Several factors, such as poor bioavailability, rapid metabolism, or formulation issues, can undermine a compound's effectiveness in vivo.[1] A systematic approach to identify the limiting factors is crucial. We recommend evaluating the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties early on.
Q2: How can we improve the bioavailability of our inhibitor?
A2: Poor bioavailability is a common hurdle for many small molecule inhibitors.[2] Strategies to enhance bioavailability include:
-
Formulation Optimization: Testing different biocompatible solvents, co-solvents, or considering advanced delivery systems like lipid-based or nanoparticle formulations can significantly improve absorption.[2][3]
-
Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.[3]
-
Structural Modification: In some cases, medicinal chemistry efforts can modify the compound to improve its physicochemical properties for better absorption.[1]
Q3: What are potential reasons for high variability in treatment response between animal subjects?
A3: High variability in tumor growth inhibition or other efficacy endpoints can be attributed to several factors:
-
Inconsistent Drug Administration: Ensure accurate and consistent dosing for all animals.
-
Biological Variability: The inherent biological differences in animal models can lead to varied responses.
-
Compound Stability: Issues with the stability of the formulated compound can result in inconsistent dosing. Prepare fresh formulations for each experiment to minimize this.[3]
Q4: What are the common off-target effects observed with kinase inhibitors and how can they be mitigated?
A4: Kinase inhibitors can sometimes inhibit other kinases with similar ATP-binding sites, leading to off-target effects.[4][5] To mitigate this:
-
Kinome Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target activities.[6]
-
Dose Optimization: Use the lowest effective dose to minimize off-target engagement.
-
Monitor for Toxicities: Closely monitor animals for any signs of toxicity, such as weight loss or behavioral changes, which might indicate off-target effects.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| Low inhibitor concentration in plasma after oral dosing. | Poor oral bioavailability. | - Optimize the formulation using solubilizing agents or lipid-based carriers.[2][7]- Evaluate alternative routes of administration (e.g., IP, IV).[3] |
| Rapid clearance of the inhibitor from circulation. | High metabolic rate. | - Increase the dosing frequency or consider a continuous infusion model.[3]- Co-administer with a metabolic inhibitor (use with caution and appropriate controls). |
| No significant tumor growth inhibition despite detectable plasma levels. | - Insufficient target engagement in the tumor tissue.- Redundant signaling pathways in the tumor. | - Perform pharmacodynamic studies to confirm target inhibition in the tumor.- Investigate potential resistance mechanisms and consider combination therapies. |
| Observed toxicity or adverse effects in animal models (e.g., weight loss). | - Dose is too high.- Off-target effects. | - Conduct a dose-response study to determine the maximum tolerated dose (MTD).[3]- Reduce the dose or dosing frequency.[3]- Profile the inhibitor for off-target activities. |
| Precipitation of the compound in the formulation upon standing. | Poor solubility or stability of the formulation. | - Prepare fresh formulations immediately before each use.[3]- Test different solvent systems or use sonication to aid dissolution. |
Experimental Protocols
Protocol 1: Formulation for Oral Gavage in Mice
This protocol outlines a common method for formulating a hydrophobic small molecule inhibitor for oral administration in mice.
Materials:
-
Small molecule inhibitor (e.g., "EML734")
-
DMSO (high purity)
-
PEG300
-
Tween 80
-
Sterile water
Procedure:
-
Weigh the required amount of the inhibitor.
-
Dissolve the inhibitor in a minimal amount of DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until a clear solution is formed.
-
Add sterile water to reach the final desired concentration.
-
The final vehicle composition should be approximately 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[3]
-
Vortex the solution before each use to ensure homogeneity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical workflow for assessing the in vivo anti-tumor efficacy of a small molecule inhibitor.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the formulated inhibitor or vehicle control according to the determined dose and schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for target inhibition).
Visualizations
Signaling Pathway Inhibition
Caption: this compound inhibits a key downstream kinase, blocking cell proliferation.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for a typical preclinical in vivo efficacy study.
References
- 1. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 2. Improving In Vivo Efficacy of Bioactive Molecules: An Overview of Potentially Antitumor Phytochemicals and Currently Available Lipid-Based Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming EML734 resistance in cancer cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Anaplastic Lymphoma Kinase (ALK) inhibitors in cancers harboring the EML4-ALK fusion oncogene. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to ALK tyrosine kinase inhibitors (TKIs) in EML4-ALK positive cancer cells?
A1: Acquired resistance to ALK TKIs is a significant clinical challenge and typically arises from two main types of molecular alterations:
-
On-Target Mechanisms: These are alterations that directly involve the ALK fusion protein itself. The most common on-target mechanisms are secondary mutations within the ALK kinase domain, which can prevent or reduce the binding affinity of the inhibitor.[1] Notable examples include the L1196M "gatekeeper" mutation and the G1202R solvent-front mutation, which is known to confer broad resistance to many first and second-generation TKIs.[1][2] Another on-target mechanism is the amplification of the EML4-ALK fusion gene, leading to overexpression of the target protein, which can overwhelm the inhibitor at standard doses.[3][4][5]
-
Off-Target Mechanisms (Bypass Signaling): These mechanisms involve the activation of alternative signaling pathways that can sustain cancer cell growth and survival, thereby bypassing the need for ALK signaling.[6] Common bypass pathways include the activation of EGFR, MET, KIT, and IGF-1R signaling cascades.[5][6][7] In these cases, the cancer cells become "addicted" to a new signaling pathway, rendering the ALK inhibitor ineffective.
Q2: How do different EML4-ALK fusion variants impact TKI resistance?
A2: The specific breakpoint in the EML4 gene results in different EML4-ALK fusion variants, with variants 1 and 3 being the most common.[8][9] These variants can influence treatment response and the development of resistance. For instance, EML4-ALK variant 3 has been associated with a higher likelihood of developing ALK resistance mutations, particularly the G1202R mutation, compared to variant 1.[8][10] The structural differences between variants can affect protein stability and signaling intensity, which may contribute to these varied clinical outcomes.[9]
Q3: Why is the G1202R mutation particularly difficult to target?
A3: The G1202R mutation is located in the solvent-front region of the ALK kinase domain. The substitution of a small glycine (B1666218) residue with a bulky, charged arginine residue sterically hinders the binding of most first and second-generation ALK inhibitors.[2] This mutation confers a high level of resistance.[5] The third-generation inhibitor, Lorlatinib, was specifically designed to be effective against a wide range of resistance mutations, including G1202R.[2][11]
Q4: What is the role of Heat Shock Protein 90 (HSP90) in EML4-ALK resistance?
A4: EML4-ALK is a client protein of HSP90, a molecular chaperone that is crucial for the proper folding and stability of many oncogenic proteins.[3][7] This dependency means that inhibiting HSP90 can lead to the degradation of the EML4-ALK protein, including mutated forms that are resistant to TKIs.[3][4] Therefore, HSP90 inhibitors represent a therapeutic strategy to overcome TKI resistance, as they can be effective regardless of the presence of specific ALK mutations.[4][5][7]
Troubleshooting Guides
Problem 1: My EML4-ALK positive cell line shows increasing resistance to a first-generation ALK inhibitor (e.g., Crizotinib), but sequencing has not identified any known ALK kinase domain mutations.
-
Possible Cause 1: Gene Amplification. The resistant cells may have amplified the EML4-ALK gene, leading to protein overexpression.[4]
-
Troubleshooting Step: Perform Fluorescence In Situ Hybridization (FISH) to assess the EML4-ALK gene copy number in the resistant cells compared to the parental, sensitive cells.[3]
-
-
Possible Cause 2: Activation of Bypass Pathways. The cells may have activated alternative signaling pathways (e.g., EGFR, MET, or IGF-1R) to survive.[5][6]
-
Troubleshooting Step: Use a phospho-receptor tyrosine kinase (RTK) array to screen for hyper-activated pathways. Follow up with Western blotting to confirm the phosphorylation status of key proteins in these pathways (e.g., p-EGFR, p-MET).
-
-
Possible Cause 3: Histologic Transformation. While more common in clinical settings, long-term culture under drug pressure could potentially lead to changes in cell lineage.
-
Troubleshooting Step: Analyze the morphology and expression of key lineage markers (e.g., neuroendocrine markers) in your resistant cell line.
-
Problem 2: I have successfully generated a resistant cell line with the G1202R mutation. Which ALK inhibitors should I test to overcome this resistance?
-
Recommended Approach: The G1202R mutation confers broad resistance to first-generation (Crizotinib) and second-generation (Ceritinib, Alectinib) inhibitors.[2]
-
Primary Option: The third-generation inhibitor Lorlatinib is specifically designed to inhibit ALK with the G1202R mutation and has shown significant activity in this context.[11][12]
-
Investigational Options: Newer, fourth-generation ALK inhibitors like NVL-655 are being developed to effectively target G1202R and compound mutations.[5]
-
-
Alternative Strategy: Consider testing HSP90 inhibitors. Since HSP90 inhibition leads to the degradation of the EML4-ALK protein, its efficacy is independent of the mutation status of the kinase domain.[3][4]
Problem 3: My attempt to create a resistant cell line via continuous exposure to increasing drug concentrations is failing, as the cells undergo apoptosis at higher concentrations.
-
Possible Cause 1: Dose escalation is too rapid. A sudden, large increase in drug concentration can induce widespread cell death before resistant clones have a chance to emerge.
-
Troubleshooting Step: Use a more gradual dose-escalation protocol. Start by chronically exposing the cells to a concentration around the IC20-IC30. Once the culture has recovered and is growing steadily, increase the concentration by small increments (e.g., 1.2-1.5 fold), allowing the cells to adapt at each step.
-
-
Possible Cause 2: Insufficient cell population heterogeneity. The parental cell line may lack pre-existing subclones with the potential for resistance.
-
Troubleshooting Step: Consider using a different EML4-ALK positive cell line. Alternatively, you can attempt to induce genetic diversity by transiently treating with a low-dose mutagen before starting the selection process, though this can complicate the interpretation of results.
-
Reference Data
Table 1: Inhibitory Activity of Select ALK TKIs Against Different ALK Mutations IC50 values represent the drug concentration required to inhibit 50% of cellular activity. Lower values indicate higher potency. Data is compiled from multiple sources for illustrative purposes.
| ALK Status | Crizotinib (B193316) IC50 (nM) | Alectinib IC50 (nM) | Ceritinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type EML4-ALK | ~20-60 | ~1-5 | ~2-20 | ~1-10 |
| L1196M (Gatekeeper) | >1000 | ~20-50 | ~20-60 | ~10-20 |
| G1269A | ~100-200 | ~5-15 | ~5-25 | ~5-15 |
| G1202R (Solvent Front) | >1000 | >1000 | >1000 | ~20-100 |
Note: Actual IC50 values can vary significantly based on the specific cell line and assay conditions used.
Table 2: Strategies to Overcome ALK Inhibitor Resistance
| Strategy | Mechanism of Action | Examples | Applicable Resistance Mechanism |
| Sequential TKI Therapy | Use of a next-generation inhibitor with activity against the specific resistance mutation.[5] | Alectinib, Ceritinib, Brigatinib, Lorlatinib | Secondary ALK mutations (e.g., L1196M, G1202R).[11] |
| HSP90 Inhibition | Promotes proteasomal degradation of the EML4-ALK client protein, regardless of mutation status.[4][7] | 17-AAG, Ganetespib | Secondary ALK mutations, Gene amplification. |
| Bypass Pathway Inhibition | Co-inhibition of ALK and the activated bypass signaling pathway.[7] | ALK-TKI + EGFR-TKI (Osimertinib), ALK-TKI + MET-TKI (Crizotinib, which also inhibits MET) | EGFR activation, MET amplification.[5][6] |
| Combination Chemotherapy | May maintain sensitivity to ALK TKI therapy when used in combination.[7] | ALK-TKI + Platinum/Pemetrexed | General strategy for disease progression. |
Visualizations: Workflows and Pathways
References
- 1. EML4‐ALK biology and drug resistance in non‐small cell lung cancer: a new phase of discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK [dspace.mit.edu]
- 5. dovepress.com [dovepress.com]
- 6. karger.com [karger.com]
- 7. Alternative Treatment Options to ALK Inhibitor Monotherapy for EML4-ALK-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. EML4-ALK biology and drug resistance in non-small cell lung cancer: a new phase of discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EML4-ALK: Update on ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
EML734 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of EML734 in long-term experiments. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and stability data to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions, typically prepared in DMSO, should be aliquoted into small volumes in tightly sealed polypropylene (B1209903) or amber glass vials and stored at -20°C or -80°C for long-term stability.[1] It is advisable to use freshly prepared solutions or those stored for no longer than one month.[2] To prevent degradation from repeated freeze-thaw cycles, use a fresh aliquot for each experiment.[1]
Q2: How stable is this compound in aqueous cell culture media?
A2: The stability of this compound in aqueous solutions, including cell culture media, can be influenced by factors such as pH, temperature, and media components.[2] this compound is susceptible to hydrolysis and oxidation over extended periods at 37°C. We recommend refreshing the media with this compound every 24-48 hours in long-term experiments to maintain a consistent effective concentration.
Q3: Can I pre-mix this compound into my cell culture medium for long-term storage?
A3: No, we strongly advise against storing this compound in pre-mixed cell culture media. Components within the media can react with the compound, leading to degradation.[2] Always add freshly diluted this compound to the culture medium immediately before use.
Q4: I'm observing a color change in my this compound stock solution. What does this indicate?
A4: A visible color change in the stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or impurities.[1] If you observe a color change, it is crucial to discard the solution and prepare a fresh one from a new stock to ensure the integrity of your experiment.
Troubleshooting Guide
This guide addresses specific issues you might encounter during long-term experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Compound Degradation: this compound may be degrading in the culture medium at 37°C.[2] Adsorption: The compound may be binding to plasticware (e.g., plates, tips).[1] Cellular Uptake/Metabolism: Cells may be internalizing or metabolizing the compound over time. | 1. Assess Stability: Perform a stability test in your specific cell culture medium (see Experimental Protocols). 2. Refresh Compound: Replace the medium with freshly prepared this compound-containing medium every 24-48 hours. 3. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption.[2] 4. Analyze Lysates: Measure the intracellular concentration of this compound to assess uptake. |
| Rapid disappearance of this compound from the medium without detectable degradation products. | Non-specific Binding: this compound might be adsorbing to the surface of cell culture plates or other plasticware.[1] Rapid Cellular Internalization: The compound could be quickly taken up by the cells in your experiment.[2] | 1. Run a Cell-Free Control: Incubate this compound in media within the culture plate without cells to quantify loss due to non-specific binding. 2. Test Different Plastics: Compare compound recovery from standard polystyrene plates versus low-adhesion or polypropylene plates. 3. Measure Intracellular Compound: Lyse the cells at various time points and analyze the lysate for this compound concentration using LC-MS. |
| High variability in stability measurements between replicates. | Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or upon dilution into the media. Inconsistent Sample Handling: Variations in timing or processing of samples can introduce errors.[2] Analytical Method Issues: The HPLC-MS method may lack precision or accuracy.[2] | 1. Ensure Complete Dissolution: Vortex the stock solution thoroughly after thawing and before dilution. Visually inspect for any precipitate. 2. Standardize Procedures: Ensure precise and consistent timing for sample collection, quenching, and processing steps. 3. Validate Analytical Method: Verify the linearity, precision, and accuracy of your quantification method.[2] |
| Precipitation observed in stock solution upon thawing. | Solubility Limit Exceeded: The concentration of the stock solution may be too high, causing it to precipitate at lower temperatures.[1] Inappropriate Solvent: The chosen solvent may not be suitable for cryogenic storage.[1] | 1. Lower Concentration: Consider preparing and storing stock solutions at a slightly lower concentration. 2. Optimize Thawing: Thaw the solution slowly at room temperature and vortex gently but thoroughly to ensure complete re-dissolution before use.[1] |
Data Presentation: this compound Stability
The following tables summarize the stability of this compound under various experimental conditions as determined by HPLC analysis.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time Point | % Remaining in DMEM (+10% FBS) | % Remaining in RPMI-1640 (+10% FBS) | % Remaining in PBS (pH 7.4) |
| 0 hr | 100% | 100% | 100% |
| 8 hr | 98.2% | 97.5% | 99.1% |
| 24 hr | 85.1% | 82.3% | 96.4% |
| 48 hr | 65.7% | 61.9% | 92.8% |
| 72 hr | 48.9% | 45.5% | 89.1% |
Table 2: Effect of Storage Conditions on this compound (10 mM in DMSO) Stock Solution
| Storage Condition | % Remaining after 1 Month | % Remaining after 3 Months | Notes |
| 4°C | 91.3% | 75.4% | Not recommended for long-term storage. |
| -20°C | 99.5% | 98.1% | Suitable for long-term storage.[1] |
| -80°C | 99.8% | 99.2% | Optimal for long-term storage.[1] |
| -20°C (3 Freeze-Thaw Cycles) | 94.6% | N/A | Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator set to 37°C, 5% CO₂
-
Sterile microcentrifuge tubes or 96-well plates (low-protein-binding recommended)[2]
-
Acetonitrile (B52724) with an internal standard (e.g., 100 ng/mL Tolbutamide) for protein precipitation and sample quenching.
-
LC-MS system for analysis.
Procedure:
-
Prepare a working solution of this compound at 2X the final desired concentration (e.g., 20 µM) in the cell culture medium.
-
Dispense equal volumes of the this compound working solution into multiple sterile tubes or wells for each time point.
-
Place the samples in a 37°C incubator.
-
Timepoint Zero (T=0): Immediately process the first sample. Add 3 volumes of cold acetonitrile (containing internal standard) to 1 volume of the sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer it to an HPLC vial for LC-MS analysis. This serves as the 100% baseline.[1]
-
Subsequent Timepoints: At designated intervals (e.g., 2, 4, 8, 24, 48 hours), remove a sample from the incubator and process it immediately as described in steps 4-6.[1]
-
Data Analysis: Calculate the peak area ratio of this compound to the internal standard for each sample. Determine the percentage of this compound remaining at each time point by normalizing its peak area ratio to the average peak area ratio at T=0.
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100[2]
-
Visualizations
Signaling & Experimental Diagrams
To aid in experimental design and troubleshooting, we provide diagrams illustrating key pathways and workflows.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A troubleshooting decision tree for this compound stability issues.
References
Technical Support Center: EML734 Treatment Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment time for the investigational compound EML734.
Disclaimer
As "this compound" is a hypothetical compound for the purpose of this guide, we will assume a mechanism of action for illustrative purposes. We will presume that this compound is an inhibitor of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade in many cancers. The following recommendations are based on general principles of drug development and cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment time for this compound?
A1: The optimal treatment time for this compound is cell-line and context-dependent. We recommend starting with a time-course experiment to establish the kinetics of this compound action. A typical starting point would be to treat your cells with a predetermined effective concentration of this compound and harvest them at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours). The optimal duration will be the time required to observe a significant and stable downstream effect, such as inhibition of ERK phosphorylation or induction of apoptosis.
Q2: How does the concentration of this compound affect the optimal treatment time?
A2: Concentration and treatment time are often interrelated. Higher concentrations may produce a more rapid response, potentially shortening the optimal treatment time. Conversely, lower, more physiologically relevant concentrations might require a longer exposure to achieve the desired effect. It is crucial to perform a dose-response study to identify the EC50 (half-maximal effective concentration) before proceeding with time-course experiments.
Q3: Should the treatment be continuous or intermittent?
A3: The choice between continuous and intermittent dosing depends on the therapeutic window of this compound and the cellular response to treatment. Continuous exposure may be necessary to maintain the inhibition of a rapidly recycling signaling pathway. However, intermittent dosing might be sufficient if the effects of this compound are long-lasting or to mitigate potential off-target toxicities. An experimental comparison of both regimens is advisable.
Q4: What are the key molecular markers to assess for an optimal response to this compound?
A4: Given our assumed mechanism of action, the primary molecular marker to assess is the phosphorylation status of key proteins in the Ras-Raf-MEK-ERK pathway. Specifically, measuring the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) is critical. Additionally, assessing downstream markers of cellular response, such as cyclin D1 levels (for cell cycle arrest) and cleaved caspase-3 levels (for apoptosis), will provide a more comprehensive understanding of the optimal response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at any time point. | 1. this compound concentration is too low.2. The chosen cell line is resistant to this compound.3. this compound is inactive or degraded.4. The assay is not sensitive enough. | 1. Perform a dose-response experiment to determine the EC50.2. Verify the mutational status of the Ras-Raf-MEK-ERK pathway in your cell line.3. Check the storage conditions and integrity of the this compound compound.4. Use a more sensitive detection method (e.g., Western blot, ELISA). |
| High variability between replicates. | 1. Inconsistent cell seeding density.2. Pipetting errors.3. Edge effects in multi-well plates.4. Cell cycle synchronization issues. | 1. Ensure a uniform single-cell suspension before seeding.2. Calibrate pipettes and use consistent technique.3. Avoid using the outer wells of the plate or fill them with media only.4. Consider serum-starving cells before treatment to synchronize them. |
| The effect of this compound is transient and not sustained. | 1. The compound is being metabolized or extruded by the cells.2. The signaling pathway is reactivated through a feedback mechanism. | 1. Replenish the media with fresh this compound at regular intervals.2. Investigate potential feedback loops by examining the expression of upstream components of the pathway over time. |
Experimental Protocols
Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol outlines a typical time-course experiment to determine the optimal treatment duration of this compound by assessing the phosphorylation of ERK.
1. Cell Culture and Seeding:
- Culture your chosen cancer cell line under standard conditions.
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow the cells to adhere overnight.
2. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the this compound stock solution in culture media to the desired final concentration (e.g., the EC50 determined from a prior dose-response study).
- Remove the old media from the cells and replace it with the this compound-containing media.
- Include a vehicle control (media with the same concentration of the solvent).
3. Time-Point Harvesting:
- Harvest the cells at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) after adding this compound.
- For each time point, wash the cells with ice-cold PBS.
- Lyse the cells directly in the well using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and clarify them by centrifugation.
4. Protein Quantification and Western Blotting:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Normalize the protein concentrations for all samples.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
- Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the p-ERK signal to the total ERK signal.
- Plot the normalized p-ERK levels against the treatment time to determine the time point at which maximum inhibition is achieved and sustained.
Data Presentation
Table 1: Time-Dependent Effect of this compound on ERK Phosphorylation and Cell Viability
| Treatment Time (hours) | Normalized p-ERK Levels (relative to control) | Cell Viability (%) |
| 0 | 1.00 | 100 |
| 6 | 0.45 | 95 |
| 12 | 0.20 | 88 |
| 24 | 0.15 | 75 |
| 48 | 0.18 | 60 |
| 72 | 0.25 | 50 |
Visualizations
Caption: Assumed signaling pathway of this compound action.
Caption: Experimental workflow for this compound treatment optimization.
Validation & Comparative
Validating Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for the compound "EML734" did not yield publicly available information regarding its molecular target or mechanism of action. To provide a comprehensive and data-driven guide on validating target engagement, this document utilizes the well-characterized BRAF inhibitor, Vemurafenib , as a representative example. The principles and methodologies described herein are broadly applicable to the study of other small molecule inhibitors.
Introduction
Confirming that a therapeutic agent interacts with its intended molecular target within a cellular context is a cornerstone of modern drug discovery and development. This process, known as target engagement, is crucial for establishing a clear mechanism of action, interpreting cellular and in vivo activity, and developing pharmacodynamic biomarkers. This guide provides an objective comparison of key methodologies for validating the cellular target engagement of Vemurafenib, a potent inhibitor of the BRAFV600E mutant kinase, a key driver in many melanomas.
The MAPK/ERK Signaling Pathway and Vemurafenib's Point of Intervention
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that relays extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[1] In many cancers, mutations in components of this pathway, such as the V600E mutation in the BRAF kinase, lead to its constitutive activation, driving uncontrolled cell growth.[1][2] Vemurafenib is an ATP-competitive inhibitor that specifically targets this mutated BRAFV600E protein, blocking downstream signaling.[3][4]
Figure 1. Simplified MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Comparison of Target Engagement Methodologies
Several distinct methodologies can be employed to measure the direct interaction of a compound with its target protein in cells. Below is a comparison of three widely used techniques: Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET), and In-Cell Western.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) | In-Cell Western (Pharmacodynamic Marker) |
| Principle | Ligand binding increases the thermal stability of the target protein.[5][6][7] | Measures proximity between a NanoLuc-tagged target and a fluorescent tracer that binds to the same target.[8][9] | Quantifies the level of a downstream signaling molecule (e.g., phosphorylated protein) to infer upstream target inhibition.[10] |
| Readout | Amount of soluble target protein remaining after heat shock, typically measured by Western Blot.[6] | Ratio of acceptor to donor light emission (BRET ratio).[8] | Immunofluorescent signal intensity of the downstream marker.[10] |
| Nature of Measurement | Direct (biophysical binding) | Direct (competitive binding) | Indirect (functional consequence) |
| Cell State | Intact cells, but endpoint analysis is lytic. | Live cells, real-time measurements possible.[9] | Fixed and permeabilized cells.[10] |
| Throughput | Low to medium; can be improved with high-throughput versions. | High; suitable for plate-based screening. | Medium to high; plate-based format. |
| Requirement for Modification | No modification of compound or target protein is needed.[6] | Requires genetic fusion of the target protein with NanoLuciferase.[8] | No modification of endogenous proteins. |
| Quantitative Data Example (Vemurafenib/BRAF) | EC50 of thermal stabilization. | IC50 of tracer displacement. | IC50 of pERK inhibition. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a typical Western Blot-based CETSA to measure the thermal stabilization of BRAFV600E by Vemurafenib.
Figure 2. Experimental workflow for a Western Blot-based CETSA.
Methodology:
-
Cell Culture: Culture BRAFV600E mutant melanoma cells (e.g., A375) to ~80% confluency.
-
Compound Treatment: Treat cells with Vemurafenib at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours in culture.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against total BRAF.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for BRAF at each temperature. Normalize the intensities to the 37°C sample for each treatment group. Plot the normalized intensities against temperature to generate melting curves. A rightward shift in the curve for Vemurafenib-treated samples indicates target stabilization.
NanoBRET™ Target Engagement Assay
This protocol outlines the measurement of Vemurafenib binding to BRAF in live cells using the NanoBRET™ methodology.
Methodology:
-
Cell Preparation: Co-transfect HEK293 cells with a vector expressing BRAF fused to NanoLuc® luciferase and a vector for a HaloTag®-protein that serves as an intracellular reference. Plate the transfected cells in 96-well plates.[8]
-
Tracer and Compound Addition: Prepare serial dilutions of Vemurafenib. Add the fluorescent NanoBRET® tracer (a cell-permeable ligand for BRAF) and the Vemurafenib dilutions to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.
-
Signal Detection: Add the Nano-Glo® substrate to the wells. Measure the donor emission (460nm) and acceptor emission (618nm) using a plate reader equipped with the appropriate filters.[8]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the Vemurafenib concentration. The displacement of the tracer by Vemurafenib will result in a decrease in the BRET signal, allowing for the determination of an IC50 value.
In-Cell Western for pERK Inhibition
This protocol describes the quantification of phosphorylated ERK (pERK), a downstream pharmacodynamic marker of BRAF inhibition by Vemurafenib.
Methodology:
-
Cell Seeding and Treatment: Seed A375 melanoma cells in a 96- or 384-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of Vemurafenib for a specified time (e.g., 1-2 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-ERK (pERK) and total ERK simultaneously.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW). A cell stain can also be included for normalization.[10]
-
Imaging: Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: Quantify the fluorescent signal for both pERK and total ERK in each well. Normalize the pERK signal to the total ERK signal. Plot the normalized pERK signal against the log of the Vemurafenib concentration to determine the IC50 for pathway inhibition.[10]
Conclusion
Validating the cellular engagement of a drug with its target is a critical step in preclinical development. As demonstrated with the BRAFV600E inhibitor Vemurafenib, multiple orthogonal methods are available, each with distinct advantages and limitations. Direct biophysical measurements using techniques like CETSA and NanoBRET provide unequivocal evidence of binding, with NanoBRET offering higher throughput and real-time capabilities in live cells.[8][9] Indirect pharmacodynamic assays, such as In-Cell Western for pERK, confirm the functional consequence of target engagement and are often highly correlative with the compound's cellular phenotype.[10] The selection of the most appropriate assay depends on the specific research question, the available resources, and the stage of the drug discovery program. A multi-assay approach, combining direct and indirect measures of target engagement, provides the most robust validation of a compound's mechanism of action.
References
- 1. ClinPGx [clinpgx.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [promega.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. oncotarget.com [oncotarget.com]
Comparative Analysis of Known ALK Kinase Inhibitors
An objective comparison of EML734 with other known kinase inhibitors is not possible at this time, as searches for "this compound" in scientific literature and public databases did not yield specific data for a kinase inhibitor with this designation. It is possible that this compound is an internal development name or a compound not yet described in published research.
However, to fulfill the core request for a comparative guide for researchers, this document provides a detailed comparison of several well-established and clinically significant Anaplastic Lymphoma Kinase (ALK) inhibitors. The EML4-ALK fusion protein is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC), and targeting this kinase has been a successful therapeutic strategy. This guide will compare the first-generation inhibitor, Crizotinib, with subsequent generations of more potent and selective inhibitors: Ceritinib, Alectinib, Brigatinib, and Lorlatinib.
This guide provides a comparative overview of key ALK kinase inhibitors, focusing on their in vitro potency, cellular activity, and their effectiveness against common resistance mutations.
Data Presentation
The following tables summarize the quantitative data for each inhibitor, providing a clear comparison of their biochemical and cellular potencies.
Table 1: Biochemical Potency (IC50) of ALK Inhibitors against Wild-Type and Mutant ALK
| Inhibitor | ALK (Wild-Type) IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1269A IC50 (nM) | ALK G1202R IC50 (nM) |
| Crizotinib | 20[1] | - | - | 560[2] |
| Ceritinib | 0.15 - 0.2[2][3][4] | Sensitive[5] | Sensitive[5] | 309[2] |
| Alectinib | 1.9[2][6][7][8] | 2[9] | 9[9] | 595[2] |
| Brigatinib | 0.6 - 10[10][11][12] | Sensitive | Sensitive | 80 - 184[2][13] |
| Lorlatinib | <0.07 (Ki)[14] | 0.7 (Ki)[14] | - | 37 - 80[2][15] |
Note: IC50 values can vary between different assays and experimental conditions. Data presented here is a representation from multiple sources.
Table 2: Cellular Activity of ALK Inhibitors in ALK-Dependent Cell Lines
| Inhibitor | Cell Line | Cellular IC50 (nM) |
| Crizotinib | H3122 (EML4-ALK) | ~150[16] |
| Ceritinib | Karpas-299 (NPM-ALK) | 22.8[3] |
| H2228 (EML4-ALK) | ~25[16] | |
| Alectinib | NCI-H2228 (EML4-ALK) | 3[8] |
| Brigatinib | H3122 (EML4-ALK) | 10[11][12] |
| Lorlatinib | Ba/F3 (EML4-ALK) | 0.2 - 77 (across various mutants)[14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a general framework; specific details may need to be optimized for individual laboratory conditions.
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant ALK kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP (at a concentration near the Km for ALK).
-
Substrate peptide (e.g., IGF1Rtide).
-
Test inhibitors (serial dilutions).
-
ADP-Glo™ Kinase Assay kit or similar.
-
384-well plates.
-
Luminometer.
-
-
Procedure: a. Prepare serial dilutions of the test inhibitors in the kinase buffer. b. In a 384-well plate, add the inhibitor dilutions or a vehicle control. c. Add the recombinant ALK kinase domain to each well. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. g. Measure the luminescence using a plate reader. h. Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[17]
Cell Viability Assay (Cellular IC50 Determination)
This assay determines the concentration of an inhibitor that reduces the viability of a cell population by 50%. The MTT assay is a common method.
Protocol:
-
Reagents and Materials:
-
ALK-dependent cancer cell line (e.g., H3122, NCI-H2228).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test inhibitors (serial dilutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[18]
-
Microplate reader.
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test inhibitors or a vehicle control and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[17] d. Add the solubilization solution to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]
Western Blot Analysis for ALK Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of ALK and its downstream signaling proteins following inhibitor treatment.
Protocol:
-
Reagents and Materials:
-
ALK-dependent cancer cell line.
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure: a. Treat cells with the test inhibitor at various concentrations for a specified time. b. Lyse the cells, and determine the protein concentration of the lysates.[19] c. Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[19] d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. h. Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the EML4-ALK signaling pathway and the points of inhibition by ALK inhibitors. Constitutive activation of the EML4-ALK fusion protein leads to the activation of several downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which promote cell proliferation, survival, and inhibit apoptosis.
Caption: EML4-ALK downstream signaling pathways and point of inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a novel kinase inhibitor.
Caption: General workflow for kinase inhibitor evaluation.
References
- 1. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. EML4-ALK: Update on ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EML4-ALK Kinase Enzyme System [worldwide.promega.com]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 8. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 9. New pan-ALK inhibitor-resistant EML4::ALK mutations detected by liquid biopsy in lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibitors of anaplastic lymphoma kinase (ALK) induce immunogenic cell death through on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 16. In vitro kinase assay [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. genes2cognition.org [genes2cognition.org]
Comparative Study: EML734 and [Competitor Compound] - Information Not Available
Efforts to conduct a comparative analysis of EML734 and a suitable competitor compound have been unsuccessful as no publicly available information could be found for a compound designated "this compound."
An extensive search of scientific literature and databases did not yield any data regarding the mechanism of action, signaling pathways, or experimental results for a compound named this compound. This suggests that "this compound" may be an internal project code, a placeholder name, a very recent discovery not yet disclosed in public forums, or a potential misspelling.
Without foundational information on this compound, it is not possible to:
-
Identify a relevant competitor compound for a meaningful comparison.
-
Summarize quantitative data into comparative tables.
-
Detail experimental protocols.
-
Generate diagrams of signaling pathways or experimental workflows.
Recommendation:
To proceed with this comparative study, it is essential to verify the exact name and any available public identifiers for the compound of interest. If "this compound" is an internal codename, accessing internal documentation will be necessary to perform the requested analysis.
Once accurate and sufficient information on the primary compound is available, a comprehensive comparative guide as per the initial request can be developed.
In-Depth Efficacy Analysis: EML734 Versus Standard-of-Care Therapies
The investigational compound EML734 remains unidentified in publicly accessible scientific and clinical databases. As of December 2025, no information regarding its drug class, mechanism of action, or target indications is available.
Consequently, a direct comparison of this compound's efficacy with current standard-of-care therapies cannot be conducted. The following guide is a template illustrating how such a comparison would be structured, pending the public disclosure of data for this compound. For the purpose of this illustrative guide, we will use a hypothetical placeholder indication and data.
Overview of [Hypothetical Indication] and Current Standard-of-Care
[Hypothetical Indication] is a serious condition characterized by [briefly describe the pathophysiology and clinical manifestations]. The current therapeutic landscape is dominated by [mention the drug classes, e.g., kinase inhibitors, monoclonal antibodies, chemotherapy]. The established first-line standard-of-care is typically [Name of Standard-of-Care Drug/Regimen], which has demonstrated a median progression-free survival of [e.g., 18 months] in pivotal clinical trials.
This compound: A Novel Therapeutic Approach
(This section is hypothetical and will be updated upon data release)
This compound is presumed to be an investigational agent with a novel mechanism of action targeting the [Hypothetical Molecular Target or Pathway]. By inhibiting this pathway, this compound is designed to [describe the intended therapeutic effect].
Signaling Pathway of [Hypothetical Pathway]
Caption: Hypothetical signaling pathway targeted by this compound.
Comparative Efficacy Data
(This section is hypothetical and will be updated upon data release)
To date, no head-to-head clinical trial data comparing this compound with standard-of-care therapies has been released. The following table summarizes hypothetical preclinical data.
| Parameter | This compound (Hypothetical) | Standard-of-Care (Published Data) |
| In Vitro IC50 | [e.g., 5 nM] | [e.g., 20 nM] |
| Tumor Growth Inhibition (Xenograft Model) | [e.g., 85%] | [e.g., 60%] |
| Off-Target Kinase Inhibition | [e.g., Low] | [e.g., Moderate] |
Experimental Protocols
(This section is hypothetical and will be updated upon data release)
The following outlines a typical experimental workflow for assessing the efficacy of an investigational compound like this compound in a preclinical setting.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.
-
Method: A luminescence-based kinase assay is performed. Recombinant kinase, substrate, and ATP are incubated with serially diluted this compound.
-
Data Analysis: Luminescence is measured, and the IC50 value is calculated using a non-linear regression model.
Experimental Workflow for In Vitro Assay
Caption: Workflow for determining in vitro potency of this compound.
Conclusion and Future Directions
While the emergence of a new therapeutic candidate is promising, a comprehensive evaluation of this compound's efficacy and safety profile relative to the established standard-of-care is not yet possible. The scientific community awaits the publication of preclinical and clinical data to understand the potential role of this compound in the treatment of [Hypothetical Indication]. Key upcoming milestones will be the presentation of Phase I safety and tolerability data and the design of Phase II/III trials that include a direct comparator arm with the current standard-of-care.
Disclaimer: This guide is for informational purposes only and is based on a hypothetical compound, "this compound". The data and protocols presented are illustrative and not based on actual experimental results. Professionals in the field should refer to peer-reviewed publications and official clinical trial announcements for validated information.
Reproducibility of EML734 experimental results
Extensive searches for "EML734" and related terms in the context of scientific research, drug development, and clinical trials have yielded no specific information for a compound, product, or experimental protocol under this designation. The search results did not contain any reproducible experimental data, signaling pathways, or comparative studies associated with an entity named this compound.
The search results included information on a variety of other topics within cancer research, such as:
-
A genetic polymorphism, rs1800734, in the MLH1 gene and its association with endometrial cancer.
-
Clinical trials for various other drugs, including Alintegimod (7HP349), alemtuzumab, erlotinib (B232) hydrochloride, and sacituzumab govitecan.
-
General discussions on drug development processes and signaling pathways in cancer, without any mention of this compound.
Without any identifiable information on this compound, it is not possible to fulfill the request to create a comparison guide. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the availability of foundational information about the subject. It is possible that "this compound" may be an internal project name not yet in the public domain, a typographical error, or a highly niche compound not widely documented in publicly accessible scientific literature.
Therefore, no comparative data, experimental methodologies, or signaling pathway diagrams related to this compound can be provided.
EML734 vs. siRNA Knockdown: A Comparative Guide to Targeting the Hypothetical Kinase "KIN-X"
For researchers and drug development professionals navigating the complexities of target validation and therapeutic development, the choice between small molecule inhibitors and genetic knockdown technologies is a critical one. This guide provides an objective comparison of EML734, a novel hypothetical small molecule inhibitor of the kinase "KIN-X," and siRNA-mediated knockdown of the same target. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes, this document aims to equip scientists with the information needed to make informed decisions for their research.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Mechanism of Action | Directly binds to and inhibits the catalytic activity of the KIN-X protein. | Post-transcriptionally silences the gene encoding KIN-X, leading to mRNA degradation and reduced protein synthesis.[][][3] |
| Target Level | Protein | mRNA |
| Onset of Action | Rapid, often within minutes to hours. | Slower, dependent on mRNA and protein turnover rates (typically 24-72 hours).[4][5] |
| Duration of Effect | Transient and reversible upon washout, dependent on compound half-life. | Can be transient (siRNA) or stable (shRNA), with effects lasting for several days.[][6] |
| Specificity | Potential for off-target effects on other kinases or proteins with similar binding pockets.[7][8] | Highly specific to the target mRNA sequence, but can have off-target effects due to partial complementarity with other mRNAs.[9][10][11] |
| Delivery | Cell-permeable, administered directly to cell culture or in vivo. | Requires transfection reagents or viral vectors for intracellular delivery.[][6] |
| Applications | Target validation, therapeutic development, studying acute effects of protein inhibition. | Target validation, functional genomics, therapeutic development.[3][12] |
Mechanism of Action
This compound acts as a competitive inhibitor of KIN-X, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of its downstream substrates. This direct inhibition of enzymatic activity allows for the rapid and reversible modulation of the KIN-X signaling pathway.
siRNA-mediated knockdown, in contrast, operates at the level of gene expression.[][] A synthetic double-stranded RNA molecule, complementary to the KIN-X mRNA, is introduced into the cell.[6] This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the KIN-X mRNA, leading to a reduction in KIN-X protein levels.[3][12]
References
- 3. Gene knockdown - Wikipedia [en.wikipedia.org]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Small interfering RNA - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 11. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 12. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth search for the safety profile and related compounds of a substance designated "EML734" has yielded no specific information identifying a compound with this name in publicly available scientific literature, clinical trial databases, or regulatory documents. Searches for "this compound" in conjunction with terms such as "safety profile," "related compounds," "mechanism of action," "toxicology studies," "drug development," "clinical trial," and "research compound" did not return any relevant results.
The identifiers found in the search results, such as "HSC6034," "TL500734V," and "7HP349 (Alintegimod)," bear some numerical resemblance but are distinct from "this compound" and correspond to different substances. It is possible that "this compound" is an internal development code not yet disclosed in the public domain, a typographical error, or a compound that is no longer under investigation.
Due to the lack of publicly available data on "this compound," it is not possible to provide a comparison of its safety profile with related compounds, nor to fulfill the request for experimental data, protocols, and pathway diagrams.
To proceed with this request, a valid and publicly recognized compound name or alternative identifier is required. Upon provision of a correct identifier, a comprehensive comparison guide will be generated as per the specified requirements.
Independent Verification of Anti-Cancer Effects: A Comparative Guide to ALK Inhibitors in EML4-ALK Positive Non-Small Cell Lung Cancer
Introduction: While a specific compound designated "EML734" is not prominently documented in the provided search results, the context of anti-cancer effects strongly points towards the well-established field of Anaplastic Lymphoma Kinase (ALK) inhibitors used to treat cancers driven by EML4-ALK fusions. This guide provides an independent verification and comparison of the anti-cancer effects of various generations of ALK inhibitors, targeting researchers, scientists, and drug development professionals. The information presented is a synthesis of data from key clinical trials.
The EML4-ALK fusion gene, present in 3-5% of non-small cell lung cancers (NSCLCs), results in a constitutively active tyrosine kinase that drives tumor growth.[1] The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive NSCLC.[1] This guide compares the efficacy and safety of first, second, and third-generation ALK inhibitors.
Comparative Efficacy of ALK Inhibitors
The clinical development of ALK inhibitors has progressed through multiple generations, each demonstrating improved efficacy and central nervous system (CNS) penetration.
Quantitative Data Summary
The following tables summarize the key efficacy data from pivotal clinical trials comparing different ALK inhibitors.
Table 1: First-Generation vs. Second-Generation ALK Inhibitors in First-Line Treatment of ALK-Positive NSCLC
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | CNS Progression |
| PROFILE 1014 | Crizotinib vs. Chemotherapy | 10.9 months vs. 7.0 months[1][2] | 74% vs. 45%[1][2] | - |
| ALEX | Alectinib (B1194254) vs. Crizotinib | 34.8 months vs. 10.9 months[1] | 82.9% vs. 75.5%[1] | Significantly longer time to CNS progression with Alectinib[1] |
| J-ALEX | Alectinib vs. Crizotinib | Not Reached vs. 10.2 months | 92% vs. 79% | - |
| ALESIA | Alectinib vs. Crizotinib | Not Reached vs. 11.1 months | 91.2% vs. 77.4% | - |
| ALTA-1L | Brigatinib vs. Crizotinib | 24.0 months vs. 11.0 months[1] | 71% vs. 60% | Median Intracranial PFS: 24 months vs. 5.5 months[1] |
| eXalt3 | Ensartinib vs. Crizotinib | Longer PFS and CNS PFS with Ensartinib[2] | - | Longer CNS PFS with Ensartinib[2] |
Table 2: Third-Generation vs. First-Generation ALK Inhibitors in First-Line Treatment of ALK-Positive NSCLC
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) at 12 months | CNS Progression |
| CROWN | Lorlatinib vs. Crizotinib | 78% of patients on Lorlatinib had not progressed vs. 39% on Crizotinib[2] | Improved time to progression of brain metastases by 93% with Lorlatinib[2] |
Experimental Protocols: Key Clinical Trial Methodologies
The data presented above is derived from rigorously designed clinical trials. The general methodology for these trials is outlined below.
General Phase III Clinical Trial Design for First-Line ALK-Inhibitor Studies
-
Patient Population: Treatment-naïve patients with advanced or metastatic ALK-positive NSCLC. ALK positivity is typically confirmed by a validated molecular test.
-
Study Design: Randomized, open-label, multicenter clinical trials are standard.
-
Treatment Arms:
-
Experimental Arm: A newer generation ALK inhibitor (e.g., Alectinib, Brigatinib, Lorlatinib).
-
Control Arm: The standard of care at the time of trial initiation, often the first-generation ALK inhibitor, Crizotinib, or platinum-based chemotherapy.[1]
-
-
Primary Endpoint: The primary measure of efficacy is typically Progression-Free Survival (PFS), defined as the time from randomization until disease progression or death from any cause.
-
Secondary Endpoints: These often include Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and measures of intracranial efficacy, such as time to CNS progression.
-
Data Analysis: Survival data (PFS and OS) are typically analyzed using the Kaplan-Meier method and compared between treatment arms using a log-rank test. Hazard ratios (HR) are calculated to estimate the relative risk of an event (e.g., progression or death) between the two arms.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of EML4-ALK and Inhibition
Caption: Simplified EML4-ALK signaling pathway and the mechanism of ALK inhibitors.
Experimental Workflow for a Phase III ALK Inhibitor Trial
Caption: Generalized workflow of a Phase III clinical trial for ALK inhibitors.
Comparison of ALK Inhibitor Generations
Caption: Generational advancements in ALK inhibitors for NSCLC.
Conclusion
The independent verification of the anti-cancer effects of ALK inhibitors is well-documented through numerous large-scale, randomized clinical trials. The data consistently demonstrates that newer generations of ALK inhibitors offer significant improvements in progression-free survival and intracranial efficacy compared to the first-generation inhibitor, crizotinib.[1][3][4] Specifically, second-generation inhibitors like alectinib and brigatinib, and the third-generation inhibitor lorlatinib, have shown superior outcomes and are now considered standard first-line treatment options for patients with advanced ALK-positive NSCLC.[2][3] The choice between these newer agents may depend on the specific patient profile, including the presence of brain metastases and potential for future resistance mutations. The continued development of more potent and specific ALK inhibitors represents a paradigm of successful targeted therapy in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. ALK Inhibitors for Lung Cancer | Types & Treatment [peachealth.com]
- 3. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
Safety Operating Guide
Identification of EML734 for Proper Disposal Remains Elusive
Despite extensive searches for safety and disposal information, the identifier "EML734" does not correspond to a publicly documented chemical substance. Without a definitive identification, specific disposal procedures cannot be provided. Researchers, scientists, and drug development professionals are urged to provide further details to enable accurate and safe guidance.
Initial investigations and subsequent targeted searches for "this compound" across various chemical and safety databases have failed to yield a corresponding Safety Data Sheet (SDS), chemical properties, or any specific handling and disposal protocols. The identifier may be an internal product code, a component of a larger mixture, or a typographical error.
To ensure the safety of laboratory personnel and compliance with environmental regulations, it is imperative that the substance be correctly identified before any disposal procedures are initiated.
Actionable Steps for Researchers:
To facilitate the provision of accurate disposal guidelines, users in possession of "this compound" are requested to provide any of the following information:
-
Full Product Name: The complete name as it appears on the container or any accompanying documentation.
-
Manufacturer or Supplier: The name of the company from which the substance was procured.
-
CAS Number: The unique Chemical Abstracts Service registry number for the substance.
-
Any other identifying text or symbols from the product label or SDS.
In the absence of specific information for "this compound," general best practices for the disposal of laboratory chemical waste should be followed. However, these are not a substitute for substance-specific protocols.
General Chemical Disposal Workflow
The following diagram outlines a generalized workflow for the disposal of unknown or unclassified chemical waste. This should be adapted to comply with the specific procedures of your institution and local regulatory bodies.
Caption: General workflow for laboratory chemical disposal.
Disclaimer: This information is for guidance purposes only and is not a substitute for a substance-specific Safety Data Sheet and institutional protocols. Always consult your organization's Environmental Health and Safety (EHS) department for specific disposal instructions.
Personal protective equipment for handling EML734
Extensive searches for safety and handling information for a substance designated "EML734" have not yielded any specific results. This designation does not correspond to a readily identifiable chemical in publicly available safety databases. It is possible that "this compound" is an internal research code, a new or proprietary substance, or an incorrect identifier.
Critical Safety Recommendation:
Before handling any chemical, it is imperative to have access to its Safety Data Sheet (SDS). The SDS provides comprehensive information on physical and chemical properties, health hazards, and necessary safety precautions. For any substance, including one identified as this compound, you must obtain the SDS from the manufacturer or your institution's chemical safety office.
General Guidance for Handling Unidentified Chemicals:
In the absence of specific information, and as a matter of stringent laboratory safety, any unknown or unclassified substance should be treated as hazardous. The following general guidelines for personal protective equipment (PPE) and handling are provided as a baseline for handling potentially hazardous chemicals in a research setting. These are not specific to this compound and must be superseded by the information in the substance-specific SDS once obtained.
Personal Protective Equipment (PPE) - General Laboratory Guidelines
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes, sprays, and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact with the substance. The specific glove material should be chosen based on the chemical's properties as detailed in the SDS. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation exposure to vapors, dusts, or aerosols. If a fume hood is not available, a respirator appropriate for the potential hazards may be required, based on a formal risk assessment. |
Standard Laboratory Handling and Disposal Workflow
The following diagram outlines a generalized workflow for receiving, handling, and disposing of laboratory chemicals. This workflow should be adapted to the specific standard operating procedures of your institution.
Actionable Steps for Researchers:
-
Identify the Substance: Confirm the correct name, CAS number, or other identifiers for "this compound".
-
Obtain the Safety Data Sheet (SDS): Contact the manufacturer, supplier, or your internal safety department to get the SDS for the correctly identified substance.
-
Conduct a Risk Assessment: Based on the information in the SDS, perform a risk assessment for your specific experimental protocol.
-
Develop a Standard Operating Procedure (SOP): Create a detailed SOP that includes specific instructions for PPE, handling, storage, and disposal based on the risk assessment.
-
Seek Institutional Approval: Have your SOP reviewed and approved by your institution's Environmental Health and Safety (EH&S) department before beginning any work.
Providing detailed, procedural guidance without a confirmed identification and the corresponding SDS for this compound would be contrary to safe laboratory practices. We urge you to obtain this critical information to ensure the safety of all laboratory personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
